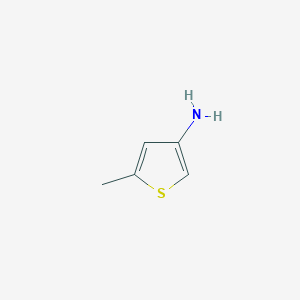

5-Methylthiophen-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

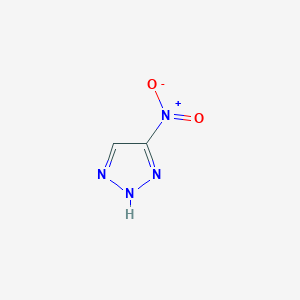

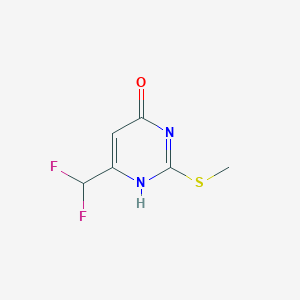

5-Methylthiophen-3-amine is a chemical compound with the molecular weight of 149.64 . It is also known as 5-methylthiophen-3-amine hydrochloride .

Synthesis Analysis

Thiophenes, including 5-Methylthiophen-3-amine, are synthesized using ring-forming multicomponent reactions . These reactions are efficient synthetic strategies for producing thiophenes and their derivatives .Molecular Structure Analysis

The IUPAC name for 5-Methylthiophen-3-amine is 5-methylthiophen-3-amine hydrochloride . Its InChI code is 1S/C5H7NS.ClH/c1-4-2-5(6)3-7-4;/h2-3H,6H2,1H3;1H .Chemical Reactions Analysis

Thiophenes, including 5-Methylthiophen-3-amine, are important heterocyclic scaffolds found in natural products and pharmaceutically active agents . They have attracted considerable interest due to their peculiar redox potentials and have found application in various fields .Applications De Recherche Scientifique

-

Medicinal Chemistry

- Application : 5-Methylthiophen-3-amine is a derivative of thiophene, which is a very important class of heterocyclic compounds with diverse applications in medicinal chemistry . It has been reported to possess a wide range of therapeutic properties .

- Methods of Application : Thiophene and its derivatives are used by medicinal chemists to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules .

- Results or Outcomes : Thiophene and its derivatives have been proven to be effective drugs in various disease scenarios. They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

-

Synthesis of Metal Complexes

- Application : Triazole derived Schiff bases, including 5-Methylthiophen-3-amine, have been used in the synthesis of metal complexes (cobalt(II), copper(II), nickel(II), and zinc(II)) .

- Methods of Application : The structure of N-[(5-methylthiophen-2-yl)methylidene]-1H-1,2,4-triazol-3-amine, a derivative of 5-Methylthiophen-3-amine, has been determined by the X-ray diffraction method .

- Results or Outcomes : All the metal(II) complexes showed octahedral geometry except the copper(II) complexes, which showed distorted octahedral geometry . The synthesized compounds showed moderate to significant antibacterial activity against one or more bacterial strains .

-

Anticonvulsant Research

- Application : 5-Methylthiophen-3-amine has been used in the synthesis of anticonvulsant drugs .

- Methods of Application : The compound 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride, which includes 5-Methylthiophen-3-amine, has been synthesized and tested for anticonvulsant activity .

- Results or Outcomes : The synthesized compound showed higher ED50 value than those of the reference drugs: valproic acid (VPA) and ethosuximide (ETX) (62.14 mg/kg vs. 252.7 mg/kg (VPA) in the MES test, and 75.59 mg/kg vs. 130.6 mg/kg (VPA) and 221.7 mg/kg (ETX) in the 6 Hz .

Also, 5-Methylthiophen-3-amine hydrochloride, a derivative of 5-Methylthiophen-3-amine, is available commercially and used in various research applications .

Also, 5-Methylthiophen-3-amine hydrochloride, a derivative of 5-Methylthiophen-3-amine, is available commercially and used in various research applications .

Safety And Hazards

Orientations Futures

While specific future directions for 5-Methylthiophen-3-amine are not mentioned in the search results, thiophene derivatives have a wide range of applications in fields such as medicine, electronics, and materials science . This suggests that future research could focus on expanding these applications or developing new ones.

Propriétés

IUPAC Name |

5-methylthiophen-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NS/c1-4-2-5(6)3-7-4/h2-3H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHGSDEFWAXHCDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CS1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10423645 |

Source

|

| Record name | 5-methylthiophen-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methylthiophen-3-amine | |

CAS RN |

153137-85-0 |

Source

|

| Record name | 5-methylthiophen-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Methylthio)-6,7-dihydrothieno[3,2-D]pyrimidin-4-OL](/img/structure/B176941.png)

acetic acid](/img/structure/B176944.png)

![(3-Chlorophenyl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B176946.png)